1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
Description
1,3-Dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine; hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 2. This compound belongs to a class of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets such as kinases .
Properties
CAS No. |
1856096-31-5 |
|---|---|
Molecular Formula |
C11H17ClN4 |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16N4.ClH/c1-9-11(8-15(3)13-9)12-7-10-5-4-6-14(10)2;/h4-6,8,12H,7H2,1-3H3;1H |
InChI Key |
KILVJLBGIKXXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . The reaction conditions are generally mild and can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and salt forms:
Pyrazole-Pyrimidine Hybrids
- 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (21) Structural Differences: Replaces the pyrrole moiety with a pyrimidine ring and introduces a chlorine atom. Synthesis: Prepared via nucleophilic substitution between dichloropyrimidine and 1-methylpyrazole-4-amine, analogous to the target compound’s synthetic route .
Pyrrole-Modified Derivatives
- (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride
Benzene-Linked Analogues
- N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine Structural Differences: Replaces the pyrrole with a benzene ring, creating a tertiary amine linkage.
Pharmacological and Physicochemical Properties
Key Observations :
- Hydrochloride Salts : Improve aqueous solubility across analogs, critical for in vivo bioavailability .
- Heterocyclic Cores : Pyrazole-pyrimidine hybrids exhibit enhanced target engagement (e.g., kinase inhibition) compared to simpler pyrrole derivatives .
- Substituent Effects : Chlorine or methyl groups modulate electronic properties and steric bulk, influencing binding kinetics .
Biological Activity
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a compound within the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.
| Property | Details |
|---|---|
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
| InChI | InChI=1S/C13H21N5.ClH/c1-9(2)18-7-10(3)13(16-18)14-6-12-8-17(5)15-11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H |
| Origin of Product | United States |
Synthesis
The synthesis of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine typically involves the reaction of specific pyrazole derivatives with amines. Common methods include:
- Condensation Reactions : Utilizing 1,3-dimethylpyrazole derivatives and appropriate amines under controlled conditions.
- Industrial Production : Employing continuous flow reactors for large-scale synthesis to enhance yield and purity while minimizing environmental impact.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various pathogens, suggesting potential applications in treating infections .
Anticancer Properties
There is growing interest in the anticancer potential of pyrazole derivatives. Some studies have reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine is thought to involve interactions with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to diverse biological effects depending on the target and context .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives:
- Antifungal Activity : A study evaluated a series of pyrazole derivatives for antifungal efficacy against various phytopathogenic fungi. Results indicated moderate to excellent antifungal activity among several compounds tested .
- Xanthine Oxidase Inhibition : Research on pyrazole-based compounds demonstrated their potential as xanthine oxidase inhibitors, which could be beneficial in managing gout and hyperuricemia .
- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines like TNF-alpha and nitric oxide production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
